

An In-depth Technical Guide on the Orexigenic Properties of Capromorelin Tartrate

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Compound of Interest

Compound Name: Capromorelin Tartrate

Cat. No.: B109908

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Introduction

Capromorelin tartrate is a potent, orally active, small-molecule ghrelin receptor agonist with significant orexigenic (appetite-stimulating) properties. By mimicking the action of endogenous ghrelin, capromorelin stimulates the growth hormone secretagogue receptor (GHS-R1a), leading to a cascade of physiological effects that include increased appetite, food consumption, and body weight. This technical guide provides a comprehensive overview of the orexigenic properties of capromorelin, its mechanism of action, and the experimental methodologies used to evaluate its efficacy and safety.

Mechanism of Action

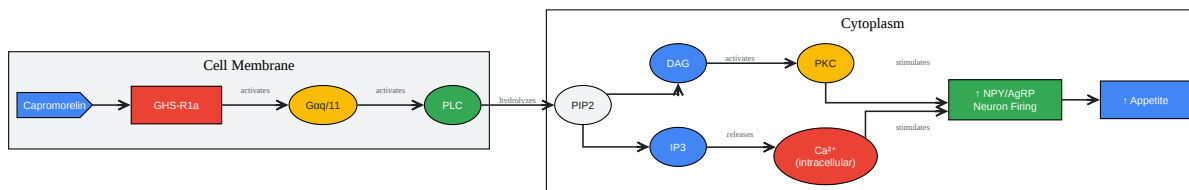
Capromorelin's primary mechanism of action is the selective activation of the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1][2] This activation initiates a signaling cascade that mirrors the effects of ghrelin, the natural "hunger hormone." [3]

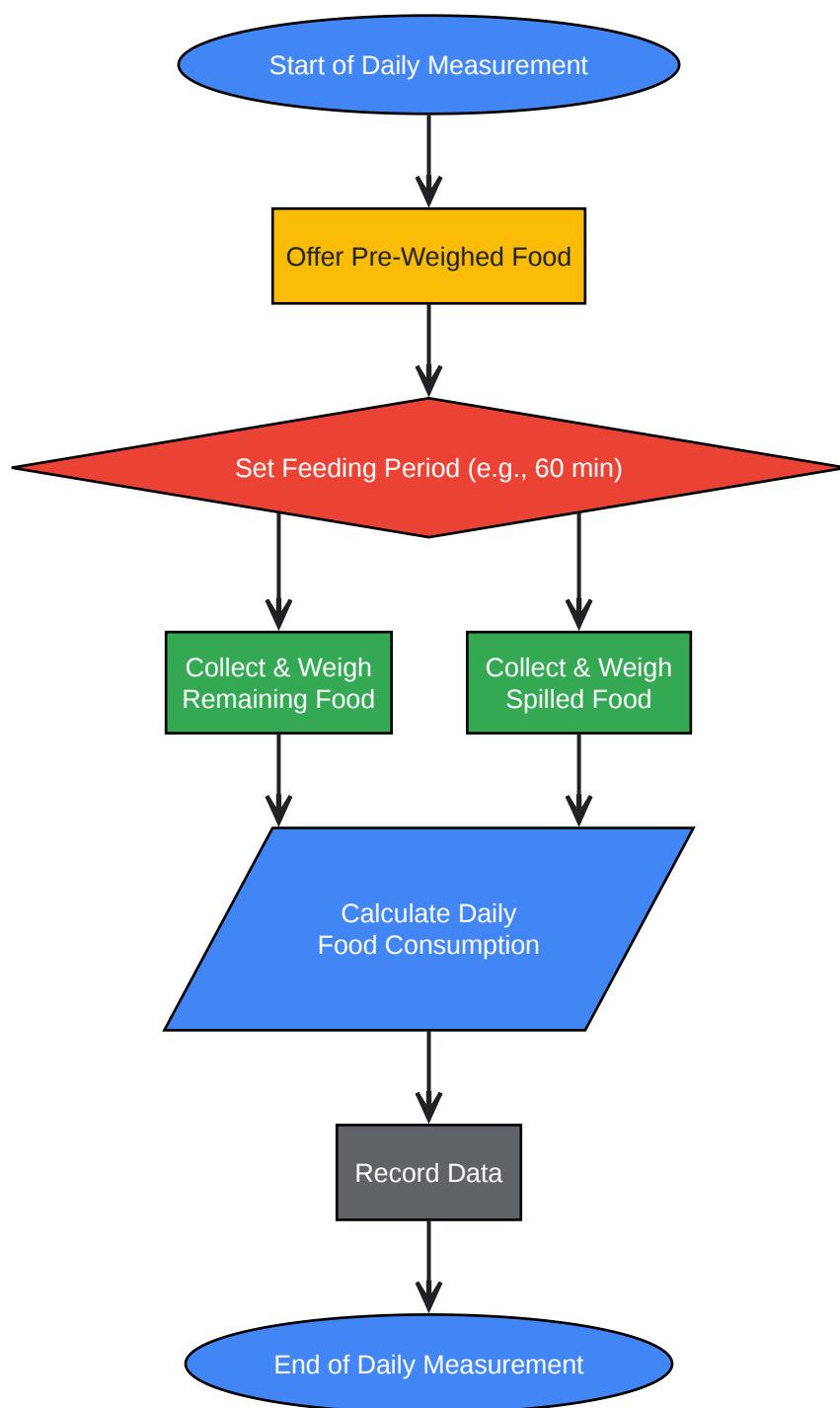
The binding of capromorelin to GHS-R1a in the arcuate nucleus of the hypothalamus stimulates orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP).[4][5] This stimulation leads to an increased drive to eat. Concurrently, capromorelin's action on the pituitary gland results in the secretion of growth hormone (GH), which in turn

stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[1] The elevation of GH and IGF-1 levels may contribute to an increase in lean body mass.

Signaling Pathway

The activation of GHS-R1a by capromorelin triggers multiple intracellular signaling pathways. The primary pathway associated with its orexigenic effects involves the Gαq/11 protein, which activates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the depolarization of NPY/AgRP neurons and the promotion of orexigenic signals.[6][8]





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